molecular formula C12H14N2O2 B4896642 N-allyl-N'-(2-methylphenyl)ethanediamide

N-allyl-N'-(2-methylphenyl)ethanediamide

Cat. No. B4896642
M. Wt: 218.25 g/mol
InChI Key: QWBDMAQVGFTSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-(2-methylphenyl)ethanediamide, commonly known as AMA or alpha-methylacrylamide, is a chemical compound that has been extensively studied for its potential applications in various fields of science. AMA is a versatile compound that has been used in the synthesis of various organic compounds and has also shown promising results in scientific research.

Mechanism of Action

AMA has been shown to have a unique mechanism of action that involves the inhibition of enzymes such as chymotrypsin and elastase. It has also been shown to have an inhibitory effect on the growth of various cancer cells.
Biochemical and Physiological Effects:
AMA has been shown to have various biochemical and physiological effects. It has been shown to have an inhibitory effect on the growth of various cancer cells, and it has also been shown to have anti-inflammatory properties. Additionally, AMA has been shown to have an inhibitory effect on the activity of various enzymes such as chymotrypsin and elastase.

Advantages and Limitations for Lab Experiments

AMA has several advantages when used in lab experiments. It is a versatile compound that can be easily synthesized and purified. Additionally, AMA has been shown to have a unique mechanism of action that makes it a promising compound for various applications. However, there are also some limitations to the use of AMA in lab experiments. For example, it may be toxic to certain cell types, and it may also have limited solubility in certain solvents.

Future Directions

There are several future directions for the study of AMA. One potential application is in the development of new cancer therapies. AMA has been shown to have an inhibitory effect on the growth of various cancer cells, and further research is needed to determine its potential as a cancer treatment. Additionally, AMA may have potential applications in the field of materials science, particularly in the synthesis of new polymers with unique properties. Further research is needed to explore these potential applications of AMA.

Synthesis Methods

AMA can be synthesized by the reaction of 2-methylphenylamine with allyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure AMA.

Scientific Research Applications

AMA has been extensively studied for its potential applications in various fields of science. It has been used as a building block in the synthesis of various organic compounds such as polyamides, polyurethanes, and polyesters. AMA has also been used in the synthesis of various polymers that have shown promising results in the field of materials science.

properties

IUPAC Name

N'-(2-methylphenyl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-8-13-11(15)12(16)14-10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBDMAQVGFTSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-N'-(prop-2-en-1-yl)ethanediamide

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